molecular formula C14H12N2O2S2 B2733377 N-benzyl-4-isothiocyanatobenzenesulfonamide CAS No. 100872-51-3

N-benzyl-4-isothiocyanatobenzenesulfonamide

Cat. No.: B2733377
CAS No.: 100872-51-3
M. Wt: 304.38
InChI Key: GUJFGUZSUVLWEG-UHFFFAOYSA-N
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Description

N-benzyl-4-isothiocyanatobenzenesulfonamide is a chemical compound with the molecular formula C14H12N2O2S2 and a molecular weight of 304.39 g/mol . This compound is known for its unique structure, which includes a benzyl group, an isothiocyanate group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with benzylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete[3][3].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of thioureas, ureas, or carbamates.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

N-benzyl-4-isothiocyanatobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-isothiocyanatobenzenesulfonamide involves its ability to covalently bind to cysteine residues in proteins. The isothiocyanate group acts as an electrophilic warhead, reacting with the thiol group of cysteine to form a stable thioether bond. This covalent modification can alter the function of the target protein, making it a valuable tool in proteomics and drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-4-isothiocyanatobenzenesulfonamide
  • N-methyl-4-isothiocyanatobenzenesulfonamide
  • N-ethyl-4-isothiocyanatobenzenesulfonamide

Uniqueness

N-benzyl-4-isothiocyanatobenzenesulfonamide is unique due to the presence of the benzyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring selective and stable covalent modification of proteins .

Properties

IUPAC Name

N-benzyl-4-isothiocyanatobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-20(18,16-10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)15-11-19/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJFGUZSUVLWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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